molecular formula C10H17N3O2S B1438693 N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide CAS No. 1155001-72-1

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide

Cat. No.: B1438693
CAS No.: 1155001-72-1
M. Wt: 243.33 g/mol
InChI Key: ZLFSGARQSXALFA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tert-butyl group and a hydrazinyl substituent on a benzene ring. The tert-butyl group enhances steric bulk and metabolic stability, while the hydrazinyl and sulfonamide moieties may contribute to hydrogen bonding and electron-withdrawing effects, influencing reactivity and biological activity .

Properties

IUPAC Name

N-tert-butyl-2-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-7-5-4-6-8(9)12-11/h4-7,12-13H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSGARQSXALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide typically involves the reaction of tert-butylamine with 2-hydrazinylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its sulfonamide group contributes to various biological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that compounds with hydrazine functional groups can enhance this activity, making this compound a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that hydrazine derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the sulfonamide moiety could potentially improve the selectivity and efficacy of these compounds against tumor cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged in drug design for conditions such as diabetes or obesity .

Agricultural Science

In agricultural applications, this compound can serve as a pesticide or herbicide due to its biological activity:

  • Pesticidal Properties : The compound may exhibit insecticidal or fungicidal properties, making it suitable for use in crop protection products. Its ability to disrupt biological processes in pests could lead to effective pest management solutions .
  • Plant Growth Regulation : There is potential for using this compound as a plant growth regulator, influencing plant development and yield. Research into its effects on plant hormones could reveal new agricultural applications .

Biochemical Research

This compound is also valuable in biochemical research:

  • Buffering Agent : As a non-ionic organic buffering agent, it can be utilized in cell culture media to maintain pH stability within the desired range (6–8.5). This is crucial for various biological experiments where pH fluctuations can affect cellular behavior .
  • Chemical Probes : The compound can function as a chemical probe in biological studies to investigate specific metabolic pathways or cellular responses. Its unique structure allows researchers to explore interactions with biomolecules .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; further studies recommended for optimization.
Anticancer PropertiesShowed cytotoxic effects on multiple cancer cell lines; ongoing research into mechanism of action.
Pesticidal PropertiesInitial tests indicate potential effectiveness against common agricultural pests; field trials needed.
Buffering AgentEffective in maintaining pH stability in cell cultures; suitable for various biochemical assays.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. The sulfonamide moiety can interact with various biological pathways, affecting cellular processes. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide and related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Analytical Methods
This compound (Target) Sulfonamide, hydrazinyl, tert-butyl Not provided Not available Inferred: NMR, HRMS, IR
1-(Substitutedbenzoyl)-2-benzoyl-1-tert-butylhydrazines () Benzoyl, tert-butyl Varies Not reported QSAR parameters (B5, L1)
2e and 2f () Phenylsulfonyl, tert-butyl, TEMPO derivatives ~607 (2e), ~606 (2f) 75% (2e), 66% (2f) ¹H/¹³C NMR, HRMS, IR
N1-(tert-butyl)-2-(3,5-dichloro-2-hydroxybenzylidene)-1-methylhydrazine-1-carbothioamide () Carbothioamide, dichloro-hydroxybenzylidene 334.26 Not reported Structural formula, supplier data
Key Observations:
  • Functional Groups : The target compound’s sulfonamide group distinguishes it from carbothioamide derivatives (e.g., ), which may alter solubility and hydrogen-bonding capacity .

Limitations and Contradictions

  • Data Gaps : Direct biological data for this compound is absent; inferences rely on structural analogs.
  • Contradictory Trends : While emphasizes QSAR parameters for insecticidal activity, ’s sulfonamide derivatives lack explicit bioactivity data, complicating cross-comparison .

Biological Activity

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The compound this compound can be synthesized from benzene sulfonamide via a series of reactions involving tert-butyl groups. The synthesis typically involves the use of suitable catalysts and solvents to enhance yield and purity. For instance, a method reported in a patent describes using hafnium or zirconium tetrachloride as catalysts in a reaction with tert-butyl acrylate or propionate at elevated temperatures, achieving yields exceeding 95% .

Biological Activity Overview

Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Like other sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis. This action occurs through the competitive inhibition of the enzyme dihydropteroate synthetase, essential for bacterial DNA synthesis .
  • Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes such as carbonic anhydrase and cholinesterases. This inhibition can have therapeutic implications in conditions like glaucoma and Alzheimer's disease .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent.

2. Cardiovascular Effects

Another investigation focused on the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. The study found that certain derivatives could modulate perfusion pressure, indicating potential therapeutic applications in managing hypertension .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
This compound0.001Significant reduction

Research Findings

Recent studies have highlighted the importance of structural modifications in sulfonamides to enhance their biological activity. For instance, variations in substituents on the benzene ring can lead to significant changes in potency against specific targets such as cholinesterases and carbonic anhydrases .

In vitro Studies

In vitro assays demonstrated that this compound exhibited potent inhibitory activity against butyryl cholinesterase with IC50 values comparable to established inhibitors .

Q & A

Basic: What are the optimal synthetic routes for N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide, and how can reaction yields be maximized?

Answer:
A palladium-catalyzed coupling method is effective for synthesizing sulfonamide derivatives. For example, (S)-tert-butanesulfinamide can react with aryl halides using Pd₂(dba)₃ and tBu-XPhos as ligands in toluene/water at 90°C for 20 hours, yielding ~86% after silica gel chromatography . Key parameters include:

  • Catalyst system : Pd₂(dba)₃ (2 mol%) with tBu-XPhos (5 mol%).
  • Solvent : Toluene/water mixture (10:0.3 ratio).
  • Purification : Petroleum ether/ethyl acetate (5:1 v/v) eluent.

To maximize yields:

  • Use degassed solvents to prevent oxidation.
  • Optimize reaction time (monitor via TLC or GC-MS).
  • Ensure anhydrous conditions during workup (e.g., drying with Na₂SO₄).

Basic: How can the structural integrity and purity of this compound be validated post-synthesis?

Answer:
Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Compare chemical shifts to literature data (e.g., δ 1.33 ppm for tert-butyl protons in CDCl₃) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1363 cm⁻¹ and N-H stretches at ~3452 cm⁻¹ .
  • X-ray crystallography : Analyze bond lengths (e.g., N–C(aryl) = 1.403 Å vs. typical 1.470–1.530 Å in alkyl sulfinamides) to assess conjugation effects .
  • HPLC/ESI-MS : Verify molecular ion peaks (negative mode) and purity (>95%).

Advanced: How can computational methods guide the design of this compound derivatives with enhanced reactivity?

Answer:
Integrate quantum chemical calculations and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in derivatization reactions (e.g., substitution at the hydrazine or sulfonamide group) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .
  • Data-Driven Optimization : Apply factorial design (e.g., 2^k experiments) to screen variables like temperature, catalyst loading, and solvent polarity .

Example workflow:

Generate derivative libraries in silico using SMILES permutations .

Prioritize candidates with high predicted binding affinity (e.g., for enzyme inhibition).

Validate via parallel synthesis and high-throughput screening.

Advanced: How should researchers resolve contradictions in reported spectroscopic data for sulfonamide derivatives?

Answer:
Address discrepancies through systematic validation:

  • Source Comparison : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and databases (e.g., NIST Chemistry WebBook) .
  • Experimental Replication : Repeat synthesis and characterization under standardized conditions (e.g., 300 MHz NMR in CDCl₃).
  • Error Analysis : Check for solvent artifacts (e.g., residual H₂O in DMSO-d₆ affecting NH peaks) or calibration drift in instrumentation.

Example case:
If NMR δ values for tert-butyl protons vary between studies, confirm solvent effects (e.g., 1.33 ppm in CDCl₃ vs. upfield shifts in DMSO) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Use amber glassware to avoid photodegradation of the sulfonamide group.
  • Moisture Control : Include desiccants (e.g., silica gel) in storage vials.
  • Waste Handling : Segregate organic waste and dispose via certified biohazard contractors to comply with environmental regulations .

Advanced: What mechanistic insights explain the reactivity of the hydrazinyl group in this compound?

Answer:
The hydrazinyl group (–NH–NH₂) participates in:

  • Nucleophilic Addition : Reacts with carbonyl compounds (e.g., ketones) to form hydrazones, useful in heterocycle synthesis.
  • Redox Reactions : Acts as a reducing agent in the presence of metal catalysts (e.g., Cu(I)-mediated cyclization) .
  • Hydrogen Bonding : Stabilizes transition states in asymmetric catalysis (e.g., N–H⋯O interactions in crystallographic structures) .

Mechanistic studies:

  • Use kinetic isotope effects (KIE) to probe rate-determining steps.
  • Monitor intermediates via in situ FTIR or Raman spectroscopy.

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for sulfonamide synthesis?

Answer:

  • Reactor Simulation : Model heat/mass transfer in batch reactors to optimize mixing and temperature profiles .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., catalyst loading, solvent ratio) .
  • Real-Time Adjustments : Integrate IoT sensors with AI for closed-loop control (e.g., adjusting flow rates in continuous synthesis) .

Example:
An ML model trained on 50+ sulfonamide reactions reduced optimization time by 60% compared to trial-and-error approaches .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Training : Complete lab safety exams (100% score required) covering chemical hygiene and emergency procedures .

Advanced: How can researchers leverage hydrogen-bonding motifs in this compound for crystal engineering?

Answer:

  • Intermolecular Interactions : The sulfonamide S=O and hydrazine N–H groups form chains via N–H⋯O bonds (e.g., parallel to the b-axis in crystal structures) .
  • Co-crystallization : Design co-crystals with carboxylic acids (e.g., benzoic acid) to modulate packing density and solubility.
  • XRD Analysis : Refine crystal parameters (e.g., R factor <0.05) using software like SHELX .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy to monitor reaction progress .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity ≥98% and control via design space exploration .
  • Standardized Protocols : Use calibrated equipment (e.g., syringe pumps for reagent addition) and pre-weighed catalyst kits.

Example:
A factorial design study identified temperature (±2°C) and stirring rate (±50 rpm) as key variables affecting yield (±15%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide
Reactant of Route 2
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N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide

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